3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine 3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821766
InChI: InChI=1S/C5H7ClN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2
SMILES:
Molecular Formula: C5H7ClN4
Molecular Weight: 158.59 g/mol

3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC15821766

Molecular Formula: C5H7ClN4

Molecular Weight: 158.59 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine -

Specification

Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
IUPAC Name 3-chloro-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C5H7ClN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2
Standard InChI Key MTUINNRYRDYKBM-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=C(N=N2)Cl)CN1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a 1,2,3-triazole ring fused to a partially saturated pyrazine moiety. The chlorine atom at position 3 introduces electrophilic character, influencing reactivity and intermolecular interactions. X-ray crystallography of analogous structures reveals planar triazole rings and puckered pyrazine systems, with bond lengths and angles consistent with aromatic and saturated heterocycles .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₅H₇ClN₄
Molecular weight158.59 g/mol
Hybridizationsp² (triazole), sp³ (pyrazine)
Dipole moment (calc.)3.2 Debye

Synthesis and Optimization

Modern Catalytic Strategies

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a regioselective alternative. Koguchi et al. demonstrated one-pot reactions between β-amino azides and ynones, forming 6,7-dihydrotriazolopyrazines in 80% yield . This method avoids harsh conditions and enables functional group diversification.

Table 2: Comparative Synthesis Routes

MethodYield (%)ConditionsAdvantages
Lovelette condensation30–35NaOH, DMSO, 100°CBroad substrate scope
CuAAC80CuI, RT, MeCNRegioselective, mild
Thermolysis20400°C, vacuumNovel ring systems

Biological Activities and Mechanisms

Antiviral Efficacy

The compound inhibits hepatitis B virus (HBV) replication by targeting the viral polymerase, reducing viral load in vitro by 90% at 10 μM. Molecular docking studies suggest chlorine’s role in enhancing binding affinity to the polymerase active site.

Antimicrobial Applications

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits MIC values of 16 μg/mL, comparable to vancomycin. The chloro group enhances membrane permeability, facilitating cytoplasmic uptake.

Industrial and Research Applications

Pharmaceutical Intermediates

As a synthon, the compound enables access to neuroactive agents. For instance, 3-phenyl analogs show NMDA receptor antagonism (IC₅₀ = 120 nM), suggesting utility in stroke therapy .

Materials Science

Incorporation into polyamides increases thermal stability (T₅₀% degradation = 320°C vs. 280°C for baseline) . The triazole ring’s π-stacking enhances mechanical strength, making these polymers suitable for high-stress environments .

Future Directions

Ongoing research prioritizes:

  • Targeted Drug Delivery: Nanoparticle encapsulation to improve bioavailability.

  • Green Synthesis: Photocatalytic methods to reduce waste.

  • Polymer Composites: Hybrid materials for flexible electronics.

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